molecular formula C15H14N2O4S B12712579 (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate CAS No. 30346-04-4

(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate

Cat. No.: B12712579
CAS No.: 30346-04-4
M. Wt: 318.3 g/mol
InChI Key: GERDHXQHDYJUQD-UHFFFAOYSA-N
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Description

Fundamental Principles of Heterocyclic Chemistry

Heterocyclic compounds are organic molecules characterized by cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) within the ring. These atoms disrupt the carbon-only framework, introducing electronic and steric variations that enhance reactivity and functional versatility. The hybridization state of heteroatoms (e.g., sp² or sp³) governs ring aromaticity, stability, and intermolecular interactions. For instance, nitrogen in pyridine adopts sp² hybridization, enabling π-conjugation and basicity, while sulfur in thiophene contributes to electron delocalization.

Table 1: Common Heterocycles and Their Properties

Heterocycle Heteroatoms Aromaticity Key Applications
Pyridine N Aromatic Pharmaceuticals, ligands
Oxazole N, O Aromatic Drug design, agrochemicals
Thiophene S Aromatic Organic electronics
Piperidine N Non-aromatic Alkaloid synthesis

The pharmacological importance of heterocycles stems from their ability to mimic biological molecules. Over 85% of FDA-approved drugs contain heterocyclic motifs, often exploiting hydrogen bonding or π-stacking to interact with biological targets. For example, the oxazole ring’s electron-deficient nature facilitates interactions with enzyme active sites, making it prevalent in antiviral and anticancer agents.

Structural Significance of Oxazolo[3,2-c]Pyrimidine Core Scaffolds

The oxazolo[3,2-c]pyrimidine system is a bicyclic framework comprising a fused oxazole (five-membered, O/N) and pyrimidine (six-membered, two N) ring. This scaffold’s planar geometry and conjugated π-system enable strong intermolecular interactions, while substituents at positions 2, 5, 7, and 8 modulate electronic and steric properties.

Key Structural Features:

  • Ring Fusion Geometry : The oxazole’s C(3)-N(1) bond fuses with the pyrimidine’s C(2)-N(3), creating a rigid, coplanar structure. X-ray crystallography of analogous compounds reveals bond lengths of 1.36 Å (C–O) and 1.33–1.37 Å (C–N), consistent with aromatic conjugation.
  • Substituent Effects :
    • 7-Oxo Group : Enhances hydrogen-bonding capacity and electron-withdrawing character.
    • 5-Thioxo Modification : Introduces sulfur’s polarizability, affecting redox properties and metal coordination.
    • 8-Phenyl Group : Provides steric bulk and hydrophobic interactions, influencing solubility and target binding.

Table 2: Structural Parameters of Oxazolo[3,2-c]Pyrimidine Derivatives

Position Substituent Electronic Effect Biological Relevance
2 Methyl Acetate Steric hindrance, hydrolysis Prodrug activation
5 Thioxo Redox activity Enzyme inhibition
7 Oxo Hydrogen-bond acceptor Target recognition
8 Phenyl Hydrophobicity Membrane permeability

Synthetic routes to this scaffold often involve cyclocondensation strategies. For example, reacting 2-aminothiazoles with alkynoates yields oxazolo-pyrimidines via [3+3] cyclization, with yields up to 68%. Recent advances employ fluoroalkyl reagents to introduce trifluoromethyl groups, enhancing metabolic stability.

Historical Development of Thioxo-Pyrimidinone Derivatives

Thioxo-pyrimidinones, characterized by a sulfur atom replacing an oxygen in the pyrimidinone ring, emerged in the late 19th century as analogs of nucleic acid bases. Early syntheses relied on halogen-sulfur exchange reactions, but modern methods prioritize [4+2] cyclocondensations for regioselectivity.

Milestones in Thioxo-Pyrimidinone Research:

  • 1890s : Initial reports of 2-thiouracils via reaction of 2-chlorouracil with hydrogen sulfide.
  • 1960s : Discovery of antimetabolite properties, spurring anticancer research.
  • 2000s : Development of VEGFR-2 inhibitors using 7-aminooxazolo[5,4-d]pyrimidines.
  • 2020s : Application of computational docking to optimize thioxo derivatives for kinase inhibition.

The incorporation of thioxo groups into oxazolo-pyrimidines, as seen in the target compound, arose from efforts to enhance bioactivity. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen alter electronic density, improving interactions with hydrophobic enzyme pockets. For instance, compound 3g from inhibits VEGFR-2 with an IC₅₀ of 0.8 µM, attributed to sulfur-mediated hydrophobic binding.

Synthetic Evolution :

  • Early Methods :
    • Thiourea cyclization with β-ketoesters.
    • Limited by poor yields (<30%) and side reactions.
  • Modern Approaches :
    • Step 1 : Imidoester formation via triethyl orthoformate.
    • Step 2 : Amine-mediated ring closure, achieving yields up to 68%.
    • Step 3 : Post-functionalization (e.g., acetylation) to introduce prodrug motifs.

Properties

CAS No.

30346-04-4

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

(7-oxo-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-2-yl)methyl acetate

InChI

InChI=1S/C15H14N2O4S/c1-9(18)20-8-11-7-17-14(21-11)12(13(19)16-15(17)22)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,19,22)

InChI Key

GERDHXQHDYJUQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CN2C(=C(C(=O)NC2=S)C3=CC=CC=C3)O1

Origin of Product

United States

Preparation Methods

Formation of the Oxazolo[3,2-c]pyrimidine Core

  • Starting Materials: Amino-pyrimidine derivatives or related heterocycles with reactive functional groups (e.g., hydroxymethyl, amino, or carbonyl groups).
  • Cyclization: Achieved by intramolecular condensation, often under reflux in polar solvents such as ethanol or methanol.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate ring closure.

Introduction of the Thioxo Group

  • Reagents: Thiourea, carbon disulfide, or other sulfur donors.
  • Conditions: Reflux in polar solvents, sometimes in the presence of bases like sodium methoxide to promote sulfur incorporation.
  • Outcome: Conversion of carbonyl oxygen to thioxo sulfur at position 5, enhancing biological activity potential.

Phenyl Group Incorporation

  • Method: Use of phenyl-substituted precursors or aromatic substitution reactions.
  • Typical Conditions: Mild heating in solvents such as acetonitrile or ethanol, sometimes with palladium-catalyzed coupling reactions if applicable.

Methyl Acetate Attachment

  • Approach: Alkylation of the hydroxymethyl group at position 2 with methyl acetate or acetic anhydride.
  • Catalysts: Acid catalysts or base catalysts depending on the esterification method.
  • Solvents: Commonly performed in aprotic solvents like acetonitrile or under solvent-free conditions for green chemistry approaches.

Green and Sustainable Synthesis Approaches

Recent advances emphasize environmentally friendly protocols for related oxazolo and pyrimidine derivatives:

  • One-Pot Biginelli-Type Cyclocondensation:
    Using bio-organic catalysts such as taurine, a green and reusable catalyst, to promote the synthesis of 2-thioxo-dihydropyrimidine derivatives in ethanol at 100 °C. This method forms multiple bonds in a single step, improving atom economy and reducing waste.

  • Reaction Efficiency Metrics:
    Studies report yields up to 99%, with favorable atom economy (AE), reaction mass efficiency (RME), and low environmental factors (E-factor), indicating sustainable synthesis potential for similar compounds.

Process Solvent Time (h) Yield (%) AE (%) RME (%) E-factor (g/g)
A t-Butyl alcohol 4 28.95 82.62 24.11 59.63
B Methanol 4 42.09 82.62 35.05 40.71
C Isopropyl alcohol 4 42.89 82.62 35.72 39.92
D Acetonitrile 4 - - - 36.85

Note: These data are from analogous 2-thioxo-dihydropyrimidine syntheses and provide insight into solvent effects and green chemistry metrics relevant to the target compound's preparation.

Research Findings and Optimization Notes

  • Thioxo Group Impact: The presence of the thioxo group significantly influences the compound's reactivity and biological activity, necessitating careful control during sulfur incorporation steps.

  • Multi-Step Synthesis Challenges: The complexity of the fused heterocyclic system requires optimization of reaction conditions to maximize yield and purity, including temperature control, solvent choice, and catalyst loading.

  • Potential for One-Pot Synthesis: Emerging protocols suggest that one-pot methods using bio-organic catalysts can streamline synthesis, reduce waste, and improve overall efficiency, though adaptation to this specific compound requires further experimental validation.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Purpose Notes
1 Cyclization Amino-pyrimidine derivatives, reflux in ethanol/methanol Formation of oxazolo[3,2-c]pyrimidine core Requires precise temperature control
2 Sulfurization Thiourea or carbon disulfide, base or acid catalysis Introduction of 5-thioxo group Critical for biological activity
3 Phenyl group introduction Phenyl-substituted precursors or aromatic substitution Attach phenyl at position 8 May involve Pd-catalysis
4 Esterification/Alkylation Methyl acetate or acetic anhydride, acid/base catalyst Attach methyl acetate group at position 2 Final functionalization step

Chemical Reactions Analysis

Types of Reactions

(7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

The compound (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate has garnered attention in various scientific research fields due to its potential pharmacological applications. This article provides a comprehensive overview of its applications, particularly focusing on its synthesis, biological activities, and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that integrate various precursors to construct the oxazolo-pyrimidine framework. The structural complexity of the compound is attributed to the presence of both thioxo and oxazolo moieties, which contribute to its biological activity.

Key Synthesis Steps:

  • Formation of the Oxazolo-Pyrimidine Core : The initial step involves the cyclization of appropriate precursors to form the oxazolo-pyrimidine structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the phenyl and thioxo groups, enhancing the compound's reactivity and biological potential.
  • Acetylation : The final step often includes acetylation to yield the methyl acetate derivative, which may influence solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds structurally related to (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate . The compound has shown significant activity against various cancer cell lines.

Case Study: Anticancer Activity Assessment

A study evaluated several derivatives against human breast (MCF7) and liver (HEPG2) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values ranging from 10.6 µg/mL to 35.9 µg/mL across different cell lines, demonstrating notable cytotoxic effects.

CompoundIC50 (MCF7) µg/mLIC50 (HEPG2) µg/mL
3a19.310.6
5a22.415.8
5c12.321.4
5d35.931.3
7e23.018.8

These findings suggest that modifications in the chemical structure significantly affect anticancer efficacy.

Other Pharmacological Applications

Beyond anticancer activity, compounds similar to (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate have been explored for various other therapeutic effects:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases.
  • Antidiabetic Properties : Certain analogs have shown promise in modulating glucose levels in diabetic models.

Mechanism of Action

The mechanism of action of (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison

The compound’s core structure is compared to three analogs (Table 1):

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Oxazolo[3,2-c]pyrimidine 7-Oxo, 8-phenyl, 5-thioxo, 2-(methyl acetate) C₁₅H₁₃N₃O₄S 331.35 (calculated)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 3-Oxo, 5-phenyl, 7-methyl, 2-(benzylidene), 6-(ethyl carboxylate) C₂₆H₂₆N₂O₆S 494.55
2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine 5-Oxo, 7-phenyl, 6-carboxamide C₁₃H₁₀N₄O₂S₂ 318.37 (calculated)

Key Observations :

  • The target compound’s oxazolo-pyrimidine core differs from thiazolo or thiadiazolo analogs, impacting electronic distribution and steric bulk.
  • Substituents like the methyl acetate group at position 2 enhance solubility in polar solvents compared to ethyl carboxylate or benzylidene groups in analogs .
Spectroscopic and Physicochemical Properties

NMR Analysis :

  • In structurally related compounds (e.g., ), regions A (positions 39–44) and B (positions 29–36) in ¹H NMR spectra show significant chemical shift variations due to substituent-induced changes in electron density. For the target compound, the 5-thioxo and 7-oxo groups likely deshield adjacent protons, causing downfield shifts in regions analogous to A/B .
  • 13C NMR : The 5-thioxo group (C=S) typically resonates at ~170–190 ppm, distinct from carbonyl (C=O, ~160–180 ppm) in oxo analogs .

Crystallographic Data :

  • The acetyl group in the target compound may alter packing efficiency due to increased polarity .

Solubility and Stability :

  • Thioxo groups generally reduce aqueous solubility but enhance membrane permeability. The methyl acetate group may mitigate this by introducing moderate polarity .

Biological Activity

The compound (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate is a member of the oxazolo-pyrimidine class of heterocycles. This class has garnered interest due to its diverse biological activities, including potential applications in pharmacology and agriculture. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Research indicates that derivatives of oxazolo-pyrimidines exhibit significant anticancer properties. For example, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : Compounds in this class have demonstrated IC50 values less than 10 µM against human leukemia cells (CCRF-CEM) and breast cancer cell lines (BT-549) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific cellular pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal : Studies suggest that oxazolo-pyrimidines can inhibit the growth of a range of bacteria and fungi. For instance, a related compound displayed significant activity against Staphylococcus aureus and Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory potential of oxazolo-pyrimidines is another area of research interest:

  • Inhibition Studies : In vitro assays have shown that certain derivatives can inhibit COX enzymes (COX-1 and COX-2), which are critical in inflammatory processes .
  • In Vivo Models : Animal models have demonstrated that these compounds can reduce edema in carrageenan-induced paw edema models, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxazolo-pyrimidine derivatives. Key factors influencing activity include:

  • Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish activity against specific targets.
  • Positioning of Functional Groups : The placement of carbonyl and thioxo groups significantly affects both anticancer and antimicrobial efficacy.

Case Study 1: Anticancer Efficacy

A study synthesized several analogs of oxazolo-pyrimidines and tested them against leukemia cell lines. One compound exhibited a GI50 value below 5 µM, indicating potent anticancer properties .

Case Study 2: Anti-inflammatory Effects

In a model assessing anti-inflammatory effects, a specific derivative was shown to reduce paw swelling significantly compared to control treatments like celecoxib . This highlights the therapeutic potential of these compounds in managing inflammation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (7-Oxo-8-phenyl-5-thioxo-2,3,6,7-tetrahydro-5H-(1,3)oxazolo(3,2-c)pyrimidin-2-yl)methyl acetate, and how can purity be optimized?

  • Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted pyrimidines and acetic anhydride. For example, refluxing with chloroacetic acid, sodium acetate, and aromatic aldehydes in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours yields structurally similar oxazolo-pyrimidine derivatives. Purification via recrystallization in ethyl acetate/ethanol (3:2) improves purity, with yields up to 78% . Monitoring reaction progress via TLC and optimizing stoichiometry of reagents (e.g., 0.01 mol substrate) are critical for reproducibility.

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • Answer : Use a combination of 1H^1 \text{H}-NMR, 13C^{13}\text{C}-NMR, and IR spectroscopy to verify functional groups and regiochemistry. For instance, IR peaks at 1700–1750 cm1^{-1} confirm carbonyl groups (oxo, thioxo, acetate), while NMR signals for aromatic protons (δ 7.2–8.1 ppm) and methyl/methylene groups (δ 2.1–4.3 ppm) align with the oxazolo-pyrimidine scaffold . X-ray diffraction (XRD) is definitive for resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., puckering vs. planar ring conformations) be resolved during structural refinement?

  • Answer : Employ SHELXL for refinement, which handles non-planar ring systems via constrained least-squares algorithms. For example, puckering in the tetrahydro-5H-oxazolo-pyrimidine ring (deviation ~0.224 Å from the mean plane) can be modeled using anisotropic displacement parameters and hydrogen-bonding constraints. Cross-validate with Hirshfeld surface analysis to account for intermolecular interactions that distort geometry .

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